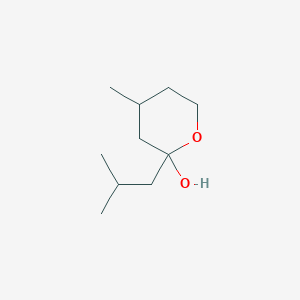![molecular formula C21H14OS B14182033 Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- CAS No. 878555-16-9](/img/structure/B14182033.png)
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-, also known as (2-Benzo[b]thiophen-3-yl-phenyl)-phenyl-methanone, is an organic compound with the molecular formula C21H14OS. This compound is characterized by the presence of a benzo[b]thiophene moiety attached to a phenyl group, which is further connected to a methanone group. It is a member of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- typically involves the reaction of 2-bromo-1-(benzo[b]thiophen-3-yl)benzene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents; often in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-: Similar structure but with a methyl group substitution.
Methanone, benzo[b]thien-3-ylphenyl-: Lacks the additional phenyl group.
Uniqueness
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
878555-16-9 |
|---|---|
Molekularformel |
C21H14OS |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
[2-(1-benzothiophen-3-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H14OS/c22-21(15-8-2-1-3-9-15)18-12-5-4-10-16(18)19-14-23-20-13-7-6-11-17(19)20/h1-14H |
InChI-Schlüssel |
QDCSCCHUQJOANQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CSC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
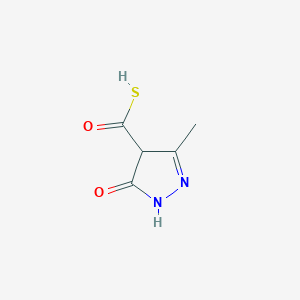
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
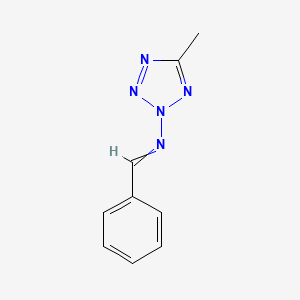
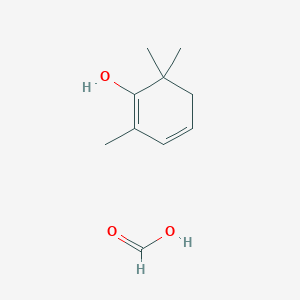
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
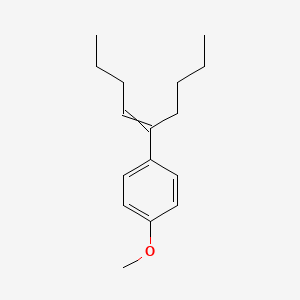
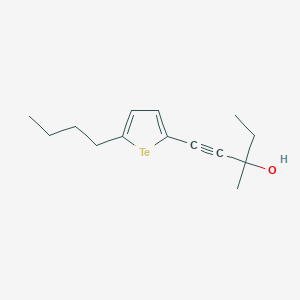
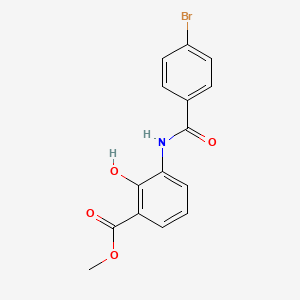
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
